

# Application Notes and Protocols: BMS-986165 (Deucravacitinib) for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of BMS-986165 (Deucravacitinib), a highly potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), in cell culture applications.

#### Introduction

BMS-986165, also known as Deucravacitinib, is a first-in-class, orally bioavailable, small molecule inhibitor of TYK2.[1] It functions through a unique allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2.[2][3] This binding stabilizes the inactive state of the enzyme, thereby blocking downstream signaling mediated by key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][4][5] Its high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, JAK3) makes it a valuable tool for investigating the specific roles of TYK2 in immune and inflammatory responses.[6][7]

#### **Mechanism of Action: TYK2 Signaling Pathway**

TYK2 is an intracellular enzyme that plays a crucial role in the signaling pathways of several cytokines involved in both innate and adaptive immunity.[4][8] Upon cytokine binding to their receptors, TYK2, in partnership with other JAKs, becomes activated. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)



proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation.[8][9] BMS-986165 selectively inhibits this process by preventing the activation of TYK2.





Click to download full resolution via product page

Figure 1: TYK2 Signaling Pathway and BMS-986165 Inhibition.

### **Solubility and Physicochemical Properties**

Proper solubilization is critical for the accurate and reproducible use of BMS-986165 in cell culture experiments.

| Property         | Value                                                                      |  |
|------------------|----------------------------------------------------------------------------|--|
| Molecular Weight | 425.46 g/mol [6]                                                           |  |
| CAS Number       | 1609392-27-9[10]                                                           |  |
| Solubility       |                                                                            |  |
| DMSO             | 30 mg/mL (70.51 mM)[6][10], up to 84.2 mg/mL (197.9 mM) with sonication[5] |  |
| Water            | Insoluble[6][10]                                                           |  |
| Ethanol          | Insoluble[6][10]                                                           |  |
| Storage          |                                                                            |  |
| Powder           | -20°C for up to 3 years[5]                                                 |  |
| In Solvent       | -80°C for up to 1 year[5]                                                  |  |

Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[6]

#### **Preparation of BMS-986165 for Cell Culture**

The following protocol outlines the steps for preparing stock and working solutions of BMS-986165 for use in cell-based assays.





Click to download full resolution via product page

**Figure 2:** Workflow for BMS-986165 Solution Preparation.



#### **Materials**

- BMS-986165 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Sterile, complete cell culture medium appropriate for your cell line
- Vortex mixer
- Sonicator (optional, but recommended)[5]

#### **Protocol for Stock Solution (10 mM)**

- Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
- Weighing: Carefully weigh out a precise amount of BMS-986165 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.425 mg of the compound (Molecular Weight = 425.46 g/mol).
- Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 100 µL of DMSO.
- Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to ensure complete dissolution.[5] The solution should be clear.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes. Store the aliquots at -80°C to maintain stability and avoid repeated freeze-thaw cycles.

#### **Protocol for Working Solutions**

 Thawing: When ready to use, thaw a single aliquot of the 10 mM stock solution at room temperature.



- Dilution: Prepare working solutions by serially diluting the stock solution in complete cell culture medium. It is crucial to perform dilutions immediately before use.
- Final Concentration: The final concentration of DMSO in the cell culture should be kept to a
  minimum, typically below 0.1%, as higher concentrations can be toxic to cells. Always
  include a vehicle control (medium with the same final concentration of DMSO) in your
  experiments.
- Example Dilution Series:
  - $\circ$  To prepare a 10 μM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 μL of 10 mM stock to 999 μL of culture medium).
  - Further dilutions can be made from this working solution to achieve the desired final concentrations for your experiment.

## Experimental Protocol: Inhibition of STAT Phosphorylation

A common application for BMS-986165 is to assess its ability to inhibit cytokine-induced STAT phosphorylation in immune cells.





Click to download full resolution via product page

**Figure 3:** Workflow for a STAT Phosphorylation Assay.



#### **Principle**

This protocol measures the level of phosphorylated STAT proteins in response to cytokine stimulation in the presence or absence of BMS-986165. The inhibition of STAT phosphorylation serves as a direct readout of TYK2 activity.

#### Methodology

- Cell Plating: Plate immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or specific T-cell subsets) in a 96-well plate at an appropriate density.
- Pre-treatment: Add serial dilutions of BMS-986165 (prepared as described in section 4.3) to the cells. Include a vehicle-only control (DMSO).
- Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C.
- Cytokine Stimulation: Add the appropriate cytokine to stimulate the TYK2 pathway (e.g., IL-12 or IL-23 to assess pSTAT4, or IFN-α to assess pSTAT1/pSTAT3).[11][12]
- Incubation: Incubate for a short period (typically 15-30 minutes) at 37°C.
- Fixation and Permeabilization: Fix and permeabilize the cells using commercially available reagents to allow intracellular antibody staining.
- Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest (e.g., PE-anti-pSTAT3).
- Analysis: Analyze the cells using a flow cytometer to quantify the percentage of pSTATpositive cells or the mean fluorescence intensity.
- Data Interpretation: A dose-dependent decrease in STAT phosphorylation in BMS-986165treated cells compared to the vehicle control indicates successful inhibition of the TYK2 pathway. The IC50 value can be calculated from the dose-response curve.

### **Summary of In Vitro Activity**

BMS-986165 demonstrates potent and selective activity in a variety of cell-based assays.



| Assay                                                           | Target/Pathway          | IC50 / Ki Value                                | Reference   |
|-----------------------------------------------------------------|-------------------------|------------------------------------------------|-------------|
| TYK2 Pseudokinase<br>(JH2) Domain Binding                       | TYK2                    | Ki = 0.02 nM                                   | [6][13]     |
| TYK2 Pseudokinase<br>(JH2) Domain Binding                       | TYK2                    | IC50 = 1.0 nM                                  | [5][14]     |
| Cellular Inhibition of<br>IL-12, IL-23, Type I<br>IFN Signaling | TYK2-dependent pathways | IC50 = 2-19 nM                                 | [5][12][14] |
| STAT5 Phosphorylation in CD3+ T-cells                           | JAK1/3                  | >100-fold less potent<br>than TYK2 inhibition  | [6][7][12]  |
| STAT3 Phosphorylation in Platelets (TPO- induced)               | JAK2                    | >2000-fold less potent<br>than TYK2 inhibition | [6][7][12]  |

These data highlight the exceptional selectivity of BMS-986165 for TYK2-mediated signaling over other JAK family members.

#### Conclusion

BMS-986165 is a powerful research tool for dissecting the role of TYK2 in health and disease. By following these detailed protocols for solubilization and application in cell culture, researchers can obtain reliable and reproducible results to further elucidate the intricacies of the TYK2 signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Methodological & Application





- 1. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 2. Deucravacitinib | C20H22N8O3 | CID 134821691 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial ACR Meeting Abstracts [acrabstracts.org]
- 4. bms.com [bms.com]
- 5. Deucravacitinib | BMS-986165 | TYK2 Inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2
   Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses -PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 12. benchchem.com [benchchem.com]
- 13. Deucravacitinib (BMS-986165) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]
- 14. abmole.com [abmole.com]
- To cite this document: BenchChem. [Application Notes and Protocols: BMS-986165 (Deucravacitinib) for Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156671#bms961-solubility-and-preparation-for-cell-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com